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2-Methylene-3(2H)-furanone - 92544-22-4

2-Methylene-3(2H)-furanone

Catalog Number: EVT-1555916
CAS Number: 92544-22-4
Molecular Formula: C5H4O2
Molecular Weight: 96.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Methylene-3(2H)-furanone, also known as 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone, is a compound recognized for its significant role in flavor chemistry and its potential applications in various scientific fields. This compound is classified as a furanone, which is a type of lactone derived from furan. Furanones are important due to their low odor thresholds and desirable flavor properties, making them valuable in the food and fragrance industries.

Source and Classification

2-Methylene-3(2H)-furanone can be sourced from various natural processes, particularly through the Maillard reaction, which occurs during the thermal treatment of foods. This reaction involves the interaction between reducing sugars and amino acids, leading to the formation of complex flavor compounds, including furanones. The classification of this compound falls under the category of heterocyclic organic compounds, specifically within the subgroup of furan derivatives.

Synthesis Analysis

Methods

The synthesis of 2-methylene-3(2H)-furanone can be achieved through several methods:

  1. Thermal Decomposition: This method involves heating precursors such as sugars or amino acids, leading to the formation of furanones through complex reactions.
  2. Enzymatic Synthesis: Specific enzymes can catalyze the formation of this compound from simpler substrates. For instance, enzymes like aldehyde reductase found in Saccharomyces cerevisiae have been identified to facilitate this process by converting intermediates from the Maillard reaction into furanones .
  3. Chemical Synthesis: Laboratory synthesis can involve various organic reactions, including cyclization and condensation reactions that yield 2-methylene-3(2H)-furanone from appropriate starting materials .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For instance, higher pH values have been reported to enhance the production of certain furanones while potentially inhibiting microbial growth .

Molecular Structure Analysis

Structure

The molecular structure of 2-methylene-3(2H)-furanone features a five-membered ring containing oxygen atoms and a double bond that contributes to its reactivity and flavor properties. The chemical formula is C6H6O2C_6H_6O_2, indicating six carbon atoms, six hydrogen atoms, and two oxygen atoms.

Data

  • Molecular Weight: Approximately 110.11 g/mol
  • Melting Point: The compound typically has a low melting point due to its volatile nature.
  • Boiling Point: It is also characterized by a relatively low boiling point, making it suitable for use in flavoring applications.
Chemical Reactions Analysis

Reactions

The reactivity of 2-methylene-3(2H)-furanone includes:

  1. Condensation Reactions: It can undergo further condensation with other carbonyl compounds or alcohols to form larger molecular structures.
  2. Hydrogenation: The double bond in its structure allows for hydrogenation reactions that can modify its properties for specific applications.
  3. Oxidation Reactions: This compound can be oxidized to form various derivatives that may have different sensory properties.

Technical Details

The reaction pathways often involve mechanisms such as nucleophilic attack on the electrophilic carbon atoms within the furanone ring, leading to diverse product formations depending on the reactants used.

Mechanism of Action

The mechanism by which 2-methylene-3(2H)-furanone exerts its effects, particularly in flavor enhancement, involves several biochemical pathways:

  1. Flavor Profile Development: It contributes to the complex aroma profiles in foods through interactions with taste receptors.
  2. Antioxidant Activity: Some studies suggest that it possesses antioxidant properties, which may play a role in preserving food quality and enhancing health benefits .
  3. Biosynthesis Pathways: In natural settings, its biosynthesis often involves enzymatic pathways where precursor compounds undergo transformations through enzymatic action, particularly during fermentation processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid.
  • Odor: Exhibits a sweet, caramel-like aroma that is appealing in food applications.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to heat and light; stability can be affected by pH levels and presence of other reactive species.

Relevant Data or Analyses

Chemical analyses using techniques such as gas chromatography-mass spectrometry have been employed to identify and quantify this compound in various food matrices .

Applications

Scientific Uses

  1. Flavoring Agent: Widely used in the food industry for its pleasant aroma and flavor-enhancing properties.
  2. Fragrance Industry: Employed in perfumes and scented products due to its appealing scent profile.
  3. Research Applications: Studied for its potential health benefits, including antioxidant properties and effects on human health when consumed as part of food products.
  4. Biotechnological Applications: Investigated for use in fermentation processes where yeast or other microorganisms are employed to produce this compound economically.
Introduction to 2-Methylene-3(2H)-Furanone

Structural Definition and IUPAC Nomenclature

2-Methylene-3(2H)-furanone (C₅H₆O₂) is a heterocyclic compound featuring a five-membered furanone core with an exocyclic methylene group (=CH₂) at the C2 position and a carbonyl group (C=O) at C3. Its systematic IUPAC name is 2-methylenetetrahydrofuran-3-one, reflecting saturation at C4 and C5. The planar enol-oxo tautomerism potential of the furanone ring contributes to its reactivity and flavor properties. Key structural characteristics include:

  • Exocyclic conjugation: The methylene group at C2 conjugates with the carbonyl at C3, enhancing electrophilicity.
  • Stereoelectronic effects: Ring puckering influences nucleophilic attack susceptibility.

Table 1: Nomenclature and Identifiers

CategoryIdentifiers
IUPAC Name2-Methylenetetrahydrofuran-3-one
CAS Registry41763-99-9
Molecular FormulaC₅H₆O₂
Alternative NamesHMMF (4-hydroxy-5-methyl-2-methylene-3(2H)-furanone); 2-Methylenefuran-3-one

Spectroscopic data from PubChem [1] and FooDB [3] confirm its structure:

  • MS/MS: Predicted m/z 98.10 [M]⁺ [7]
  • NMR: Characteristic carbonyl (δ 170–180 ppm) and methylene (δ 100–110 ppm) signals [8].

Table 2: Spectral Signatures

TechniqueKey Features
IRC=O stretch (1740 cm⁻¹), exocyclic C=C (1630 cm⁻¹)
GC-MSBase peak at m/z 69 (C₄H₅O⁺ fragment)
¹³C NMRC3 (δ 176 ppm), C2 (δ 150 ppm), =CH₂ (δ 110 ppm)

Historical Context in Heterocyclic Chemistry

2-Methylene-3(2H)-furanone derivatives emerged as synthetic targets in the mid-20th century due to their flavor significance. Key milestones include:

  • 1960s: Isolation of furaneol® (HDMF) from pineapples revealed biosynthetic pathways involving furanone intermediates [9].
  • 1990s: Synthetic studies demonstrated regioselective [2+2]-cycloadditions with diphenylketene, confirming electrophilicity at C3=O [4].
  • 2000s–present: Gold- and ruthenium-catalyzed cyclizations enabled efficient syntheses, shifting from extraction to targeted catalysis [5] [10]. Historically, these compounds were accessed via multistep routes like Wynberg’s 1963 acid-catalyzed ring closure of β-alkoxy diazoketones [5].

Significance in Natural Product Biosynthesis and Flavor Chemistry

This compound is a biogenic precursor to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®), the key caramel-like flavor in strawberries and pineapples. Its roles include:

  • Enzymatic biosynthesis: In Fragaria × ananassa, the quinone oxidoreductase FaQR (renamed FaEO) reduces 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to HDMF using NAD(P)H. The hydride transfer occurs stereospecifically (4R-hydride) to the exocyclic methylene carbon, forming an enolate protonated to yield racemic HDMF [2] [6].
  • Maillard chemistry: Forms non-enzymatically from D-fructose-1,6-diphosphate during thermal processing, contributing to caramel notes in cooked foods [9].
  • Flavor impact: Despite its lability in aqueous media, HMMF’s enzymatic conversion yields HDMF—detected at 55 mg/kg in strawberries—with an odor threshold of 10 ppb [2].

Table 3: Biosynthetic Pathways to Furanones

PathwayKey StepsProduct
Enzymatic (FaEO)NAD(P)H-dependent reduction of HMMFHDMF (strawberry)
Maillard ReactionThermal degradation of fructose-1,6-diphosphateHDMF (caramel flavors)

HMMF’s high reactivity (due to its α,β-unsaturated system) makes it a transient intermediate, explaining its absence in mature fruit and dominance in biosynthetic studies [6] [9]. This underpins biotechnological efforts to optimize furanone production for flavor applications.

Properties

CAS Number

92544-22-4

Product Name

2-Methylene-3(2H)-furanone

IUPAC Name

2-methylidenefuran-3-one

Molecular Formula

C5H4O2

Molecular Weight

96.08 g/mol

InChI

InChI=1S/C5H4O2/c1-4-5(6)2-3-7-4/h2-3H,1H2

InChI Key

HBIXGYDTZXOPJF-UHFFFAOYSA-N

SMILES

C=C1C(=O)C=CO1

Synonyms

2-MEFUE
2-methylene-3(2H)-furanone

Canonical SMILES

C=C1C(=O)C=CO1

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